molecular formula C11H11IN2O2 B11799479 3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole

Cat. No.: B11799479
M. Wt: 330.12 g/mol
InChI Key: RVYRAKKRWUGYEQ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the 3,4-dimethoxyphenyl and iodine substituents makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole typically involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound, followed by iodination. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as acetic anhydride or iodine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions typically involve the use of polar solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, known for its psychoactive properties.

    3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of various pharmaceuticals.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with potential bioactive properties.

Uniqueness

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole is unique due to the presence of both the 3,4-dimethoxyphenyl and iodine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C11_{11}H12_{12}I N3_3O2_2, characterized by a five-membered pyrazole ring with a 3,4-dimethoxyphenyl group and an iodine atom at the 4-position. The presence of the iodine atom enhances its reactivity, allowing for various nucleophilic substitution reactions and transformations that contribute to its biological activity.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that pyrazole derivatives, including this compound, can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In studies, compounds similar to this pyrazole demonstrated significant inhibitory activity against these cytokines, suggesting potential use in treating inflammatory diseases .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound61–85%76–93%
Dexamethasone (control)76%86%

2. Antimicrobial Activity

The compound has shown promising results against various microbial strains. For instance, structural analogs have been tested against bacteria such as Staphylococcus aureus and Escherichia coli. The activity is often measured in terms of Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.

Microbial StrainMIC (µg/mL)
S. aureus15.67–31.25
E. coli28–168

These values suggest that derivatives of this pyrazole can be effective in combating bacterial infections .

3. Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies. For example, related compounds have exhibited significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) with IC50_{50} values comparable to established chemotherapeutics.

Cell LineIC50_{50} (µM)
MCF-70.08
A549 (lung cancer)0.07

These findings indicate the compound's potential as a lead structure for developing new anticancer agents .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Anti-inflammatory Study : A study demonstrated that certain pyrazole derivatives could reduce inflammation in animal models by significantly lowering TNF-α and IL-6 levels compared to controls .
  • Antimicrobial Evaluation : A series of experiments showed that specific pyrazole derivatives were effective against resistant strains of bacteria, providing a basis for further development into therapeutic agents .
  • Anticancer Research : Investigations into the anticancer effects revealed that compounds similar to this compound inhibited cell proliferation in vitro and reduced tumor growth in vivo models .

Properties

Molecular Formula

C11H11IN2O2

Molecular Weight

330.12 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-4-iodo-1H-pyrazole

InChI

InChI=1S/C11H11IN2O2/c1-15-9-4-3-7(5-10(9)16-2)11-8(12)6-13-14-11/h3-6H,1-2H3,(H,13,14)

InChI Key

RVYRAKKRWUGYEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)I)OC

Origin of Product

United States

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